(2R,3S,4S)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyldihydrogenphosphate,sodiumsalthydrate(1:x:y) (2R,3S,4S)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyldihydrogenphosphate,sodiumsalthydrate(1:x:y)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16694947
InChI: InChI=1S/C17H21N4O9P.Na.H2O/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29;;/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29);;1H2/t11-,12+,14-;;/m0../s1
SMILES:
Molecular Formula: C17H23N4NaO10P
Molecular Weight: 497.3 g/mol

(2R,3S,4S)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyldihydrogenphosphate,sodiumsalthydrate(1:x:y)

CAS No.:

Cat. No.: VC16694947

Molecular Formula: C17H23N4NaO10P

Molecular Weight: 497.3 g/mol

* For research use only. Not for human or veterinary use.

(2R,3S,4S)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyldihydrogenphosphate,sodiumsalthydrate(1:x:y) -

Specification

Molecular Formula C17H23N4NaO10P
Molecular Weight 497.3 g/mol
Standard InChI InChI=1S/C17H21N4O9P.Na.H2O/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29;;/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29);;1H2/t11-,12+,14-;;/m0../s1
Standard InChI Key OMJLTNRZAULTMR-APQIITSESA-N
Isomeric SMILES CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O.O.[Na]
Canonical SMILES CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)O)O.O.[Na]

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound features a benzo[g]pteridine core substituted with 7,8-dimethyl groups and a trihydroxypentyl side chain terminating in a dihydrogen phosphate group. The sodium salt hydrate form (C₁₇H₂₃N₄NaO₁₀P; MW 497.3 g/mol) enhances aqueous solubility through ionic interactions and hydrogen bonding . Stereochemical specificity at the 2R,3S,4S positions ensures proper binding to flavoproteins and riboswitches .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₇H₂₃N₄NaO₁₀P
Molecular Weight497.3 g/mol
Solubility in PBS (pH 7.2)~10 mg/mL
Stability in Aqueous Solution≤24 hours (recommended storage duration)
Spectral λₘₐₓ (UV-Vis)373 nm (oxidized), 445 nm (reduced)

Synthesis and Manufacturing

Synthetic Route

The synthesis involves sequential steps:

  • Core Formation: Condensation of lumichrome with ribitol derivatives yields the benzo[g]pteridine scaffold.

  • Phosphorylation: The 5'-hydroxyl group of the ribityl chain is phosphorylated using POCl₃ or H₃PO₄ under controlled pH.

  • Salt Formation: Neutralization with NaOH converts the dihydrogen phosphate to a sodium salt, followed by hydrate crystallization.

Critical challenges include maintaining stereochemical purity during phosphorylation and preventing hydrolysis of the labile N10-C1ʹ bond under acidic conditions .

Biological Functions and Mechanisms

Enzymatic Cofactor Roles

FMN serves as a prosthetic group for flavoproteins catalyzing single- or double-electron transfers, including:

  • NADH dehydrogenase: Mediates electron transfer from NADH to ubiquinone in mitochondrial Complex I .

  • Flavodoxins: Participates in photosynthetic electron transport chains .

  • Bacterial reductases: Enables extracellular electron transfer to Fe(III) oxides in Shewanella spp. via outer-membrane cytochromes .

Riboswitch Interactions

FMN binds the RFN element in bacterial mRNA, regulating genes involved in riboflavin biosynthesis through conformational changes . Recent studies show macromolecular crowding shifts the binding mechanism from conformational selection to induced fit .

Technological Applications

Redox Flow Batteries

Orita et al. (2016) demonstrated FMN-Na’s utility in aqueous organic redox flow batteries:

  • Electrolyte Composition: 0.1 M FMN-Na with 0.5 M nicotinamide (solubilizer) in 1 M NaOH .

  • Performance: 99% capacity retention over 100 cycles when paired with ferrocyanide, attributed to resonance stabilization of oxidized/reduced states .

Table 2: Comparative Redox Performance

ParameterFMN-Na/Fe(CN)₆³⁻All-Vanadium Systems
Energy Density (Wh/L)12.725–35
Cycle Stability>100 cycles>10,000 cycles
Cost ($/kWh)~50~150

Environmental Bioremediation

FMN enhances microbial reduction rates of Fe(III) oxides:

  • Mechanism: Acts as a diffusible cofactor for MtrCAB porin-cytochrome complexes, increasing electron transfer kinetics by 5× .

  • Kinetic Hierarchy: Lepidocrocite (E°’ = +0.79 V) > Hematite (+0.74 V) > Goethite (+0.27 V), aligning with mineral reduction potentials .

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